tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate is a chemical compound with a complex structure that includes a tert-butyl group, an aminocyclopentyl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminocyclopentyl derivative under controlled conditions. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amine group, followed by coupling with the cyclopentyl derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
tert-Butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate include:
- tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness
This compound is unique due to its specific structural features, including the cyclopentyl ring and the carbamate functional group.
Properties
Molecular Formula |
C11H22N2O2 |
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Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[[(1R,2S)-2-aminocyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 |
InChI Key |
GTBJUDHXQLLKID-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCC[C@@H]1N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1N |
Origin of Product |
United States |
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